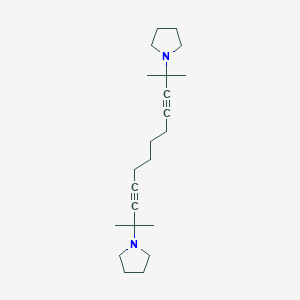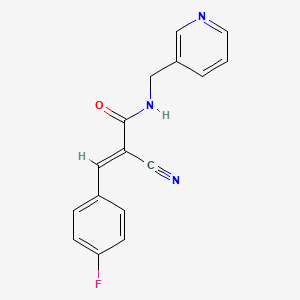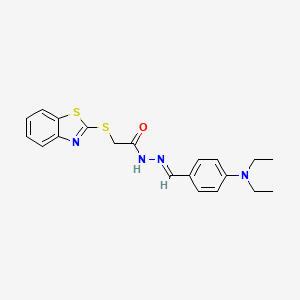![molecular formula C14H15N5O4 B11678870 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11678870.png)
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a nitrophenyl group, and an acetohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced via selective functionalization reactions.
Formation of the Acetohydrazide Moiety: This involves the reaction of acetic acid hydrazide with the pyrazole derivative.
Condensation with 4-Nitrobenzaldehyde: The final step involves the condensation of the acetohydrazide derivative with 4-nitrobenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring and the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can also participate in electron transfer reactions, affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide
- 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
Uniqueness
The presence of the nitrophenyl group in 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide makes it unique compared to its analogs
Propiedades
Fórmula molecular |
C14H15N5O4 |
|---|---|
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C14H15N5O4/c1-8(10-3-5-11(6-4-10)19(22)23)15-17-13(20)7-12-9(2)16-18-14(12)21/h3-6,12H,7H2,1-2H3,(H,17,20)(H,18,21)/b15-8- |
Clave InChI |
PQQVTJJJSITUHJ-NVNXTCNLSA-N |
SMILES isomérico |
CC1=NNC(=O)C1CC(=O)N/N=C(/C)\C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=NNC(=O)C1CC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)



![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678820.png)

![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11678831.png)
![(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678834.png)

![(2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane](/img/structure/B11678852.png)
![5-({3-Chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678857.png)
![(2E,5E)-5-[3-(benzyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11678866.png)


